α4β2 nAChR Antagonist Affinity: GTS-21 vs. (-)-Nicotine
GTS-21 exhibits a unique dual binding profile, acting as a high-affinity antagonist at human α4β2 nAChRs (Ki = 20 nM), which is 100-fold more potent than its functional agonism at human α7 nAChRs . In direct comparison, GTS-21 is 18-fold less potent than (-)-nicotine at human α4β2 nAChRs and 2-fold less potent at human α7 nAChRs .
| Evidence Dimension | Binding Affinity (Ki) and Relative Potency at nAChR Subtypes |
|---|---|
| Target Compound Data | GTS-21: Ki = 20 nM at human α4β2; 18-fold less potent than (-)-nicotine at α4β2; 2-fold less potent than (-)-nicotine at α7 |
| Comparator Or Baseline | (-)-Nicotine: Reference agonist with defined potency at α4β2 and α7 nAChRs |
| Quantified Difference | GTS-21 binds α4β2 with 100-fold higher affinity than it activates α7; 18-fold less potent than (-)-nicotine at α4β2; 2-fold less potent at α7 |
| Conditions | Radioligand binding assays using human recombinant nAChR subtypes expressed in mammalian cell lines |
Why This Matters
This 100-fold affinity disparity and defined potency offset relative to (-)-nicotine are critical for interpreting functional assays and selecting appropriate control compounds in α7-mediated signaling studies.
